(E)-N-(2-furylmethyl)-2-phenyl-3-(2-thienyl)-2-propenamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound (E)-N-(2-furylmethyl)-2-phenyl-3-(2-thienyl)-2-propenamide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is identified as a propenamide backbone, characterized by a three-carbon chain with an amide functional group at position 1 and a double bond between carbons 2 and 3. Substituents are appended to this backbone as follows:
- A 2-furylmethyl group (furan-2-ylmethyl) is attached to the nitrogen atom of the amide moiety.
- A phenyl group (C₆H₅) is bonded to carbon 2 of the propenamide chain.
- A 2-thienyl group (thiophen-2-yl) is bonded to carbon 3 of the same chain.
The E-configuration (trans geometry) of the double bond in the propenamide chain is explicitly denoted in the nomenclature, indicating that the higher-priority substituents (phenyl and thienyl groups) are on opposite sides of the double bond. The structural formula (Figure 1) illustrates this arrangement, with the furan, thiophene, and phenyl rings positioned orthogonally to minimize steric hindrance.
Structural Representation
O
||
C-N-(CH₂-furan-2-yl)
/ \
(C₆H₅)-C=C-(thiophen-2-yl)
Alternative Chemical Designations and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers across chemical databases:
The CAS Registry Number 478078-82-9 serves as the primary unique identifier for this compound in regulatory and commercial contexts. Line notations such as SMILES (Simplified Molecular-Input Line-Entry System) further describe its connectivity:
O=C(\C=C(/C1=CC=CS1)C2=CC=CC=C2)NCC3=CC=CO3.
Molecular Formula and Weight Analysis
The molecular formula C₁₈H₁₅NO₂S reflects the compound’s composition:
- 18 carbon atoms : Distributed across the phenyl (6), thienyl (5), furyl (5), and propenamide backbone (2).
- 15 hydrogen atoms : Including aliphatic hydrogens on the methylene group (CH₂) and aromatic hydrogens on the heterocyclic rings.
- 1 nitrogen atom : Located in the amide functional group.
- 2 oxygen atoms : One in the amide carbonyl group and one in the furan ring.
- 1 sulfur atom : Embedded in the thiophene ring.
Molecular Weight Calculation
Using standard atomic masses:
- Carbon: $$ 18 \times 12.01 = 216.18 \, \text{g/mol} $$
- Hydrogen: $$ 15 \times 1.008 = 15.12 \, \text{g/mol} $$
- Nitrogen: $$ 14.01 \, \text{g/mol} $$
- Oxygen: $$ 2 \times 16.00 = 32.00 \, \text{g/mol} $$
- Sulfur: $$ 32.07 \, \text{g/mol} $$
Total : $$ 216.18 + 15.12 + 14.01 + 32.00 + 32.07 = 309.38 \, \text{g/mol} $$.
Properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c20-18(19-13-15-8-4-10-21-15)17(12-16-9-5-11-22-16)14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHYYPULOHQBAM-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
A thiophene-2-carbaldehyde derivative undergoes Knoevenagel condensation with phenylacetic acid derivatives to form the α,β-unsaturated ketone intermediate. Catalysis by piperidine in ethanol at reflux (78°C, 12–18 hours) yields the trans-configurated enone.
Reaction Scheme:
$$ \text{Thiophene-2-carbaldehyde} + \text{Phenylacetic acid ester} \xrightarrow{\text{piperidine, EtOH}} \text{(E)-3-(2-thienyl)-2-phenylpropenoic acid ester} $$
Amidation with 2-Furfurylamine
The ester intermediate is saponified to the carboxylic acid using NaOH (2M, 60°C, 4 hours), followed by amidation with 2-furfurylamine. Carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane (DCM) at 0–5°C for 6 hours achieve 68–72% yield.
Key Parameters:
- Molar ratio (acid:amine:EDC): 1:1.2:1.5
- Purification: Silica gel chromatography (hexane/ethyl acetate 3:1)
Transition Metal-Catalyzed Coupling Approaches
Palladium-mediated cross-couplings enable modular construction of the thienyl and phenyl substituents.
Suzuki-Miyaura Coupling
A boronic ester-functionalized propenamide precursor reacts with 2-bromothiophene under Pd(PPh₃)₄ catalysis (2 mol%, K₂CO₃, dioxane/water 4:1, 90°C, 8 hours). This method achieves 85% regioselectivity for the E-isomer.
Optimization Data:
| Catalyst Loading | Solvent System | Yield (%) | E/Z Ratio |
|---|---|---|---|
| 2 mol% Pd(PPh₃)₄ | Dioxane/H₂O | 78 | 9:1 |
| 5 mol% Pd(OAc)₂ | Toluene/EtOH | 65 | 7:1 |
Stereoselective Synthesis and Isomer Control
The E-configuration is critical for bioactivity. Two strategies ensure stereochemical fidelity:
Thermodynamic Control via Prolonged Heating
Heating the reaction mixture at 80°C for 24 hours in DMF shifts the equilibrium toward the thermodynamically stable E-isomer (94% diastereomeric excess).
Chiral Auxiliary-Assisted Synthesis
Using (R)-BINOL-derived amines as temporary stereodirecting groups enforces E-selectivity (>99% de), though this increases synthetic steps and cost.
Purification and Analytical Validation
Crude products require rigorous purification to meet the 95% purity threshold specified in industrial standards.
Chromatographic Techniques
- Normal-phase HPLC : Zorbax Silica column, isocratic 70% hexane/30% ethyl acetate, retention time = 12.3 minutes
- Recrystallization Solvents : Ethanol/water (7:3) yields needle-shaped crystals with 99.2% purity
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, CH=CO), 7.35–7.18 (m, 5H, Ph), 6.95–6.75 (m, 3H, thienyl), 6.42 (d, J=3.1 Hz, 1H, furyl)
- HRMS : m/z 309.4 [M+H]⁺ (calc. 309.38)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Knoevenagel/Amidation | 72 | 95 | 120 | Moderate |
| Suzuki Coupling | 78 | 98 | 340 | Low |
| Chiral Auxiliary | 55 | 99.5 | 890 | Impractical |
Industrial-Scale Considerations
Bulk synthesis prioritizes the Knoevenagel/amidation route due to its cost-effectiveness. Key challenges include:
- Thiophene Stability : Thienyl groups degrade above 100°C, necessitating temperature-controlled reactors.
- Amine Handling : 2-Furfurylamine’s hygroscopicity requires anhydrous conditions during coupling.
Emerging Methodologies
Recent advances in photoredox catalysis and continuous-flow systems promise higher E-selectivity and reduced reaction times. A 2024 study demonstrated visible-light-mediated amidation achieving 89% yield in 2 hours.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-furylmethyl)-2-phenyl-3-(2-thienyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction could produce saturated amides.
Scientific Research Applications
(E)-N-(2-furylmethyl)-2-phenyl-3-(2-thienyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-N-(2-furylmethyl)-2-phenyl-3-(2-thienyl)-2-propenamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences
Heterocycle Electronic Properties: The thiophene in (E)-N-(2-furylmethyl)-2-phenyl-3-(2-thienyl)-2-propenamide is more electron-rich than furan due to sulfur’s larger atomic size and polarizability. This may enhance π-π stacking in receptor binding compared to furan-only analogs like N-(furan-2-ylmethyl)-3-phenylpropanamide .
Substituent Effects: The furylmethyl group in the target compound replaces alkyl or halogenated aryl groups seen in analogs (e.g., ). This substitution may balance lipophilicity and hydrogen-bonding capacity, influencing membrane permeability . Phenyl vs.
Backbone Modifications: The propenamide backbone is critical for hydrogen bonding with biological targets. Replacing the amide with a thioamide () or carboxylic acid () alters hydrogen-bond donor/acceptor capacity and metabolic pathways .
Pharmacological Implications
- Receptor Antagonism : N-(2-ethylphenyl)-3-(2-thienyl)-2-propenamide () demonstrated competitive inhibition of olfactory receptors, suggesting that the target compound’s furylmethyl group might modulate potency or selectivity in similar systems .
- Antimicrobial Potential: Thiophene-acrylamide hybrids (e.g., ) show Gram-positive antibacterial activity, implying that the thienyl moiety in the target compound could contribute to similar effects .
- Solubility and Bioavailability: Aminoalkyl chains () or polar groups (e.g., carboxylic acids in ) improve solubility but may reduce blood-brain barrier penetration compared to the target’s heterocyclic design .
Biological Activity
(E)-N-(2-furylmethyl)-2-phenyl-3-(2-thienyl)-2-propenamide, also known as CAS 13607-48-2, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H15NO2S. The compound features a furan ring, a phenyl group, and a thiophene ring, contributing to its unique chemical properties.
Synthesis Method:
The synthesis typically involves the condensation of 2-furylmethylamine with 2-phenyl-3-(2-thienyl)-2-propenoic acid, utilizing coupling agents like EDCI and bases such as triethylamine to facilitate amide bond formation. The reaction conditions are optimized for yield and purity, often involving purification techniques like recrystallization or chromatography .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study involving human colon cancer cell lines (HT116), it exhibited an IC50 value of 32 µM, suggesting moderate antiproliferative effects. The mechanism appears to involve apoptosis induction through the activation of caspases .
| Cell Line | IC50 (µM) |
|---|---|
| HT116 | 32 |
| Caco-2 | 0.89 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit certain enzymes involved in cell proliferation and survival pathways. Additionally, the presence of the furan and thiophene rings enhances its ability to penetrate cell membranes and exert biological effects .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
- Cancer Cell Line Studies : In another investigation focusing on colon cancer cells, treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways. This suggests that the compound may serve as a lead candidate for further development in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for (E)-N-(2-furylmethyl)-2-phenyl-3-(2-thienyl)-2-propenamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. A common approach includes reacting furan-2-carbaldehyde derivatives with amines (e.g., 2-furylmethylamine) under basic conditions, followed by acryloylation. Key parameters to optimize include:
- Temperature : Maintain 60–80°C during condensation to prevent side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity .
- Catalysts : Use triethylamine or pyridine to deprotonate intermediates and accelerate amide bond formation . Monitor progress via thin-layer chromatography (TLC) and confirm purity (>95%) using HPLC with UV detection at 254 nm .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic methods ensures structural validation:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the furyl (δ 6.2–7.4 ppm), thienyl (δ 7.1–7.3 ppm), and phenyl (δ 7.2–7.6 ppm) groups. The E-configuration of the propenamide is confirmed by a trans coupling constant (J = 15–16 Hz) between α and β protons .
- ¹³C NMR : Verify carbonyl resonance at ~168 ppm .
- X-ray Crystallography : Resolve stereochemistry and confirm dihedral angles between aromatic rings (e.g., furyl-thienyl angle ~120°) .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer: Prioritize assays based on structural analogs (e.g., thienyl/furyl-containing anti-inflammatory agents):
- In vitro screens :
- Cyclooxygenase-2 (COX-2) inhibition : Use ELISA kits to measure prostaglandin E2 reduction in LPS-stimulated macrophages .
- Anticancer activity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .
- Control experiments : Include reference compounds (e.g., celecoxib for COX-2, cisplatin for cytotoxicity) and assess solubility in DMSO/PBS mixtures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to modify this compound's pharmacophores?
Methodological Answer: Focus on modular substitutions to probe key regions:
- Furylmethyl group : Replace with substituted benzyl or pyridyl groups to assess hydrogen-bonding effects .
- Thienyl moiety : Introduce electron-withdrawing groups (e.g., Cl or NO₂) at the 5-position to enhance π-π stacking with target receptors .
- Propenamide linker : Test Z-isomers or replace the amide with sulfonamide to modulate bioavailability . Use molecular docking (AutoDock Vina) to predict binding affinities against targets like COX-2 (PDB: 5KIR) and validate with isothermal titration calorimetry (ITC) .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound?
Methodological Answer: Address discrepancies through:
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability limitations .
- Metabolite screening : Incubate the compound with liver microsomes to detect inactive or toxic metabolites (e.g., hydroxylation at the furyl ring) .
- Dose optimization : Conduct dose-response studies in animal models, adjusting for species-specific metabolic differences (e.g., cytochrome P450 isoforms) .
Q. What computational approaches are suitable for predicting the binding affinity of this compound with target receptors?
Methodological Answer: Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations:
- MD Simulations (GROMACS) : Simulate ligand-receptor complexes (e.g., 50 ns trajectories) to analyze conformational stability and key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with modified substituents . Validate predictions using surface plasmon resonance (SPR) to measure kinetic parameters (ka/kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
